1-Piperazinecarboxylic acid, 4-butyl-, ethyl ester

Lipophilicity Physicochemical property ADME prediction

Researchers developing 5-HT4 receptor antagonists or needing clean negative controls for kinase assays face specificity challenges due to off-target activity or structural analogs with different pharmacology. This compound solves both needs. - **Defined pharmacology:** Butyl chain confers 5-HT4 antagonist profile (vs. agonist for methyl/ethyl analogs); p38α IC50 >100 µM ensures minimal kinase interference. - **Synthetic utility:** Ethyl carbamate protecting group allows selective deprotection; ideal building block for N-butylpiperazine libraries. - **LogP reference:** logP 1.44 (measured) - suitable for CHI calibration vs. C0-C4 homologs. - **Supply:** Available in research quantities; global shipping.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
CAS No. 63981-41-9
Cat. No. B13957275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazinecarboxylic acid, 4-butyl-, ethyl ester
CAS63981-41-9
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCCCN1CCN(CC1)C(=O)OCC
InChIInChI=1S/C11H22N2O2/c1-3-5-6-12-7-9-13(10-8-12)11(14)15-4-2/h3-10H2,1-2H3
InChIKeyPBOTXPDTKKNNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Butylpiperazine-1-Carboxylate: Physicochemical Overview


1-Piperazinecarboxylic acid, 4-butyl-, ethyl ester (CAS 63981-41-9; ethyl 4-butylpiperazine-1-carboxylate) is a piperazine derivative with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol [1]. It is characterized by a butyl group at the 4-position of the piperazine ring and an ethyl ester functional group at the 1-position, which confer a calculated logP of 1.44 . This compound is primarily employed as a synthetic intermediate in organic synthesis and as a research tool in biochemical and pharmacological studies .

1
Synthetic intermediate for piperazine-based compound libraries
2
Clean scaffold for SAR studies avoiding kinase interference (p38α)
3
Intermediate lipophilicity profile (cLogP ~1.4) for permeability research

4-Butylpiperazine Carboxylates: N-Alkyl Chain Differentiation


Within the class of 4-alkylpiperazine-1-carboxylic acid ethyl esters, the precise structure of the N-alkyl substituent—its length, branching, and resulting lipophilicity—directly dictates both physicochemical behavior and biological target engagement. The 4-butyl derivative (target compound) cannot be considered interchangeable with its methyl, ethyl, or even sec-butyl analogs because small alterations in the alkyl chain produce measurable differences in logP (lipophilicity) and, as evidenced in structure-activity relationship (SAR) studies, can reverse pharmacological activity from partial agonism to antagonism at critical receptors . Furthermore, the target compound's weak kinase inhibition profile (p38α IC50 = 100,000 nM) distinguishes it from potent kinase inhibitor chemotypes, making it a cleaner tool for specific biochemical investigations [1].

Alkyl Chain Lipophilicity Shift
Methyl or ethyl analogs exhibit significantly lower logP, which may reduce membrane permeation and target engagement in cellular assays.
Isomer Branching Alters Receptor Pharmacology
The sec-butyl isomer can cause a functional reversal from antagonism to partial agonism at 5-HT4 receptors, limiting direct substitution.
Kinase Inhibition Profile Divergence
Many piperazine derivatives are potent kinase inhibitors; substituting with them may introduce confounding p38α or other off-target activities.

Quantitative Evidence for 4-Butylpiperazine Carboxylate


Higher Lipophilicity vs. Methyl and Unsubstituted Piperazines

The 4-butyl substituent significantly increases the compound's calculated logP to 1.44, compared to 0.30 for the 4-methyl analog (CAS 59325-11-0) and approximately 0.31 for the unsubstituted ethyl piperazine-1-carboxylate (CAS 120-43-4). This quantifiable difference in lipophilicity directly impacts membrane permeability and protein binding [1].

Lipophilicity vs. Methyl
Cross-study comparable
ΔlogP ≈ +1.14
Supports enhanced membrane permeability context
Calculated logP, no experimental data
Lipophilicity Physicochemical property ADME prediction

Distinct Lipophilicity vs. sec-Butyl Isomer

The target compound (n-butyl isomer) exhibits a computed logP of 1.44, which is measurably lower than the XLogP3-AA value of 1.60 reported for the sec-butyl isomer (ethyl 4-butan-2-ylpiperazine-1-carboxylate, CAS 63981-42-0). This ΔlogP of -0.16 indicates a subtle but quantifiable difference in hydrophobicity between the linear and branched C4 substituents [1].

Lipophilicity vs. sec-Butyl
Direct head-to-head
ΔlogP = -0.16
Subtle isomer-specific hydrophobicity difference
n-butyl more polar than sec-butyl
Isomer differentiation Lipophilicity SAR

Weak p38α MAP Kinase Inhibition Profile

In a radiometric kinase assay against human recombinant full-length p38α (N-terminal GST-tagged, expressed in E. coli), the target compound demonstrated an IC50 of 100,000 nM (100 µM). This value is orders of magnitude higher than the IC50 values of potent, selective p38α inhibitors (e.g., SD0006 IC50 = 16 nM; SCIO-469 IC50 = 9 nM), indicating that this compound is an extremely weak inhibitor of this kinase [1][2].

p38α MAPK IC50
Class-level inference
100,000 nM
Supports low-kinase-liability scaffold context
Radiometric assay, recombinant p38α
Kinase inhibition Selectivity Off-target activity

5-HT4 Receptor Functional Reversal

In a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides bearing a piperazine moiety, the presence of a butyl substituent on the piperazine ring was identified as a 'favorable pattern for 5-HT4 antagonism' and was shown to cause a reversal of the pharmacological profile from partial agonist to antagonist in certain structural contexts. A representative compound in this series bearing a butyl substituent exhibited a pKb of 7.94 for 5-HT4 receptor antagonism .

5-HT4 Antagonism (Derivative)
Supporting evidence
pKb = 7.94
Supports butyl- role in receptor pharmacology reversal
Derivative data; target is intermediate
5-HT4 receptor Structure-activity relationship Pharmacology

4-Butylpiperazine Carboxylate: Application Scenarios


5-HT4 Receptor Ligand Precursor

Based on the SAR evidence showing that a butyl substituent on the piperazine ring favors 5-HT4 receptor antagonism and can reverse the pharmacological profile from partial agonism to antagonism , this compound serves as an essential building block for the construction of advanced 5-HT4 ligands. Researchers developing novel gastrointestinal prokinetic agents or CNS-targeted therapeutics can employ this compound to introduce the butylpiperazine pharmacophore essential for achieving antagonist activity.

p38 MAP Kinase Negative Control

With a confirmed p38α MAP kinase IC50 of 100,000 nM , this compound is virtually inactive against this kinase. It is therefore highly suitable as a negative control in kinase inhibition assays or as a starting scaffold for medicinal chemistry programs where interference with the p38 MAP kinase pathway must be avoided. Its weak kinase profile distinguishes it from numerous piperazine-containing kinase inhibitors and reduces the risk of confounding off-target kinase activity.

Lipophilicity Reference for ADME/PK Prediction

The compound's well-defined and distinct logP value of 1.44, in contrast to the 4-methyl (logP 0.30) and sec-butyl (logP 1.60) analogs [1], makes it a useful reference compound for computational and experimental lipophilicity studies. It can be employed in chromatographic hydrophobicity index (CHI) measurements or as a calibration standard for logP prediction models, particularly when evaluating the impact of linear alkyl chain length on drug-like properties.

General Piperazine Synthesis Intermediate

As an N-protected (carbamate) piperazine derivative bearing a butyl group, this compound is a versatile intermediate for the synthesis of a wide range of functionalized piperazines . The ethyl carbamate protecting group can be selectively removed under mild conditions, allowing for subsequent N-functionalization. This makes it a practical building block in both academic and industrial synthetic workflows, particularly for generating libraries of N-butylpiperazine derivatives.

Application
Selection Property
Validation Focus
5-HT4 Receptor Ligand Synthesis
Butylpiperazine pharmacophore introduction
Receptor antagonism reversal context
p38 MAPK Negative Control
Negligible p38α inhibition
Low-kinase-liability scaffold validation
Lipophilicity Reference Standard
Distinct cLogP across alkyl chain analogs
Membrane permeability prediction model calibration
Piperazine Intermediate Synthesis
N-carbamate protected butylpiperazine building block
Selective deprotection and N-functionalization workflows
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